molecular formula C20H20N4O3S B2827559 2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 898624-24-3

2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2827559
CAS No.: 898624-24-3
M. Wt: 396.47
InChI Key: RMSFFOIMURWHGZ-UHFFFAOYSA-N
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Description

2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O3S and its molecular weight is 396.47. The purity is usually 95%.
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Biological Activity

The compound 2-((6-(4-methoxybenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide is a derivative of the triazine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, synthesizing findings from various studies and presenting data in structured formats.

  • Molecular Formula : C19H18N4O3S
  • Molecular Weight : 382.44 g/mol
  • IUPAC Name : 2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(m-tolyl)acetamide

This compound features a triazine core, which is known for its pharmacological potential, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Research indicates that triazine derivatives exhibit significant antimicrobial properties. For instance, a study on related compounds demonstrated broad-spectrum antibacterial activity against various pathogens. Compounds containing the terminal amide fragment were noted for their enhanced antibacterial effects compared to their carboxylic acid counterparts .

CompoundMIC (μg/mL)Activity Type
5f50Antitubercular
5d25Antibacterial
5g30Antibacterial

The most potent compound in the study exhibited an MIC of 50 μg/mL against Mycobacterium smegmatis, indicating its potential as an antitubercular agent .

Anticancer Activity

The anticancer properties of related triazine derivatives have also been explored. A systematic evaluation of synthesized compounds revealed significant antiproliferative effects against breast cancer cell lines (MCF-7 and MDA-MB-231) using the MTT assay. The results suggested that modifications on the benzyl group influenced the overall activity, with electron-withdrawing groups generally enhancing efficacy .

Cell LineIC50 (μM)Compound Tested
MCF-715Compound 5f
MDA-MB-23120Compound 5g

The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or pathways. For example, the presence of a triazine moiety has been linked to inhibition of leucyl-tRNA synthetase, a critical enzyme in protein synthesis, which could explain the observed antibacterial and anticancer activities .

Case Studies

  • Antibacterial Efficacy : In a comparative study involving various triazine derivatives, compound 5f demonstrated superior antibacterial activity when compared to standard antibiotics like Ciprofloxacin and Rifampicin. This suggests that structural modifications can significantly enhance biological activity .
  • Anticancer Screening : A series of synthesized triazine compounds were tested on multiple cancer cell lines, revealing that specific substitutions on the triazine ring could lead to increased cytotoxicity against cancer cells. The study highlighted the importance of molecular structure in dictating pharmacological outcomes .

Properties

IUPAC Name

2-[[6-[(4-methoxyphenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-13-4-3-5-15(10-13)21-18(25)12-28-20-22-19(26)17(23-24-20)11-14-6-8-16(27-2)9-7-14/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMSFFOIMURWHGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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